![molecular formula C17H11FN2O2S B2474551 3-(4-fluorobenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one CAS No. 866873-07-6](/img/no-structure.png)
3-(4-fluorobenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorobenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one is a chemical compound that has attracted a lot of attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of benzofuro[3,2-d]pyrimidin-4(1H)-one derivatives, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Organic Synthesis
Benzofuro[3,2-d]pyrimidin-4(1H)-ones can be used in the synthesis of other complex organic compounds. For instance, they can be used in the construction of benzofuro[2,3-b]quinoline and 6H-chromeno[3,4-b]quinoline frameworks . These heterocycles are not readily available from literature methods despite their biological significance .
Development of High Triplet Energy Hosts
Benzofuro[3,2-d]pyrimidin-4(1H)-ones can be used to develop high triplet energy hosts. An electron-transport-type host was synthesized using a benzo[4,5]furo[3,2-d]pyrimidine (BFP) core . The host was designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group .
Organic Light-Emitting Diodes (OLEDs)
Benzofuro[3,2-d]pyrimidin-4(1H)-ones can be used in the development of organic light-emitting diodes (OLEDs). In one study, a host compound was synthesized using a benzo[4,5]furo[3,2-d]pyrimidine (BFP) core for use in blue phosphorescent OLEDs . The host showed high external quantum efficiency over 20% at 1000 cd m −2 and low efficiency roll-off in the blue PhOLEDs .
Synthesis of Benzofuro[3′,2′ : 3,4] Coumarins
Benzofuro[3,2-d]pyrimidin-4(1H)-ones can be used in the synthesis of benzofuro[3′,2′ : 3,4] coumarins . These compounds have been synthesized through reactions of active methylene compounds .
Synthesis of 2-Phenylbenzo[b]-furans
Benzofuro[3,2-d]pyrimidin-4(1H)-ones can also be used in the synthesis of 2-phenylbenzo[b]-furans . These compounds have been synthesized through reactions of active methylene compounds .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-fluorobenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one involves the condensation of 4-fluorobenzaldehyde with 2-aminothiophenol to form 3-(4-fluorobenzyl)-2-aminothiophenol, which is then reacted with 2-hydroxybenzaldehyde to form 3-(4-fluorobenzyl)-2-hydroxybenzylthioether. This intermediate is then reacted with 4-chloro-3-nitropyridine to form the final product through a cyclization reaction.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-aminothiophenol", "2-hydroxybenzaldehyde", "4-chloro-3-nitropyridine" ], "Reaction": [ "4-fluorobenzaldehyde is condensed with 2-aminothiophenol in the presence of a base such as potassium carbonate to form 3-(4-fluorobenzyl)-2-aminothiophenol.", "3-(4-fluorobenzyl)-2-aminothiophenol is then reacted with 2-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide to form 3-(4-fluorobenzyl)-2-hydroxybenzylthioether.", "3-(4-fluorobenzyl)-2-hydroxybenzylthioether is then reacted with 4-chloro-3-nitropyridine in the presence of a base such as potassium carbonate to form the final product through a cyclization reaction." ] } | |
Número CAS |
866873-07-6 |
Nombre del producto |
3-(4-fluorobenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one |
Fórmula molecular |
C17H11FN2O2S |
Peso molecular |
326.35 |
Nombre IUPAC |
3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H11FN2O2S/c18-11-7-5-10(6-8-11)9-20-16(21)15-14(19-17(20)23)12-3-1-2-4-13(12)22-15/h1-8H,9H2,(H,19,23) |
Clave InChI |
NCAZPQCGZUDTRP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2474468.png)
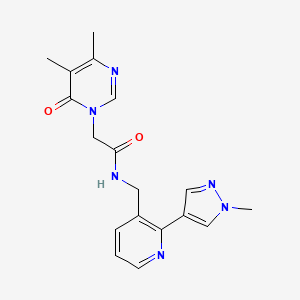
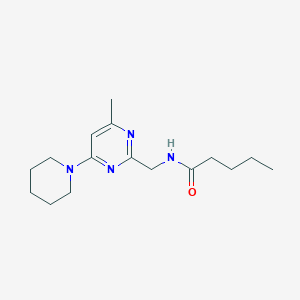
![2-(1,3-Benzodioxol-5-yl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2474474.png)


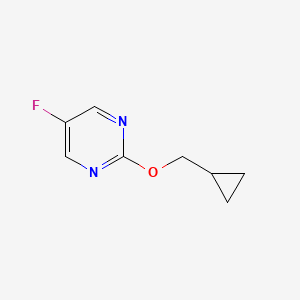
![2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2474482.png)
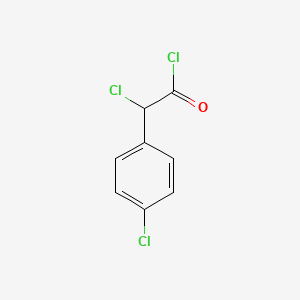
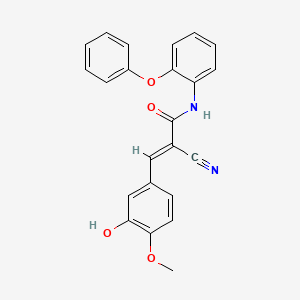
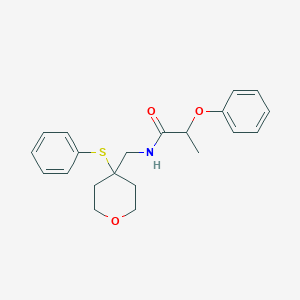
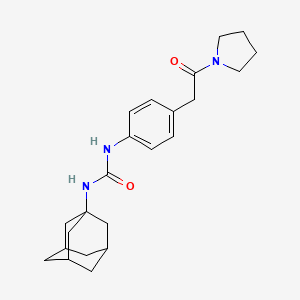
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2474488.png)
